Gallium(III) 2,4-pentanedionate

Thermal Stability CVD Precursor Gallium Oxide Synthesis

Ga(acac)₃ is the safer, non-pyrophoric alternative to trimethylgallium for Ga₂O₃ MOCVD/ALD, decomposing cleanly at 150–310 °C. Its organic solubility enables atmospheric-pressure AACVD, unlike water-soluble GaCl₃. With intermediate ligand lability versus Al/In analogs, it allows tunable catalyst synthesis. Choose 99.99% purity for reproducible film growth and nanoparticle synthesis.

Molecular Formula C15H21GaO6
Molecular Weight 367.05 g/mol
Cat. No. B8113387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III) 2,4-pentanedionate
Molecular FormulaC15H21GaO6
Molecular Weight367.05 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ga+3]
InChIInChI=1S/3C5H7O2.Ga/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyIMMRYVXLCAMRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallium(III) 2,4-Pentanedionate: High-Purity Volatile Precursor for CVD/ALD and Ga₂O₃ Synthesis


Gallium(III) 2,4-pentanedionate [Ga(acac)₃, CAS 14405-43-7] is a neutral, homoleptic coordination complex of Ga³⁺ with three bidentate acetylacetonate ligands, exhibiting D₃ molecular symmetry [1]. This white to off-white crystalline powder is distinguished by its solubility in organic solvents, insolubility in water, and thermal decomposition in the 150–310 °C range to yield Ga₂O₃ [2]. Ga(acac)₃ serves as a volatile, carbon-containing precursor for metal-organic chemical vapor deposition (MOCVD), atomic layer epitaxy (ALE), and related thin-film techniques, enabling the controlled deposition of gallium oxide, nitride, and other Ga-containing materials [3].

Why Gallium(III) 2,4-Pentanedionate Cannot Be Arbitrarily Replaced by Other Ga Precursors or Metal Acetylacetonates


In thin-film deposition and materials synthesis, the choice of gallium precursor directly dictates process safety, film purity, and crystallinity. For example, while trimethylgallium (TMG) offers high volatility, its pyrophoric nature demands rigorous safety protocols that Ga(acac)₃ avoids . Conversely, inorganic salts like GaCl₃ or Ga(NO₃)₃ lack the volatility required for gas-phase transport in CVD/ALD, precluding their use in vapor-deposition workflows [1]. Within the broader β-diketonate family, even structurally isomorphous metal acetylacetonates (e.g., Al(acac)₃ or In(acac)₃) exhibit significantly different ligand-exchange kinetics, thermal stabilities, and decomposition pathways that profoundly alter film growth rates and material properties, rendering simple in-class substitution highly unreliable [2]. The quantitative evidence below establishes precisely where Ga(acac)₃ demonstrates measurable differentiation critical for scientific selection.

Quantitative Differentiation Evidence for Gallium(III) 2,4-Pentanedionate vs. Closest Comparators


Thermal Decomposition Range of Ga(acac)₃ vs. GaCl₃ and Ga(NO₃)₃ Enables Vapor-Phase Processing

The decomposition of Ga(acac)₃ in static air proceeds through multiple steps between 150 °C and 310 °C to yield Ga₂O₃ as the final solid residue [1]. In contrast, inorganic gallium salts such as GaCl₃ and Ga(NO₃)₃ are non-volatile solids that melt or decompose without a defined sublimation window, rendering them unsuitable for standard MOCVD and ALD processes where a stable, volatile precursor stream is required [2]. This thermal behavior provides a clear operational window for Ga(acac)₃ in vapor deposition.

Thermal Stability CVD Precursor Gallium Oxide Synthesis

Non-Pyrophoric Nature of Ga(acac)₃ Provides a Safer Alternative to Trimethylgallium (TMG)

Ga(acac)₃ is thermally stable and decomposes at higher temperatures compared to trimethylgallium (TMG). Critically, Ga(acac)₃ is not pyrophoric, unlike TMG, which ignites spontaneously upon exposure to air . Additionally, Ga(acac)₃ is a crystalline powder, whereas TMG is a volatile liquid that requires specialized, moisture- and air-free handling equipment [1].

Safety Handling Pyrophoricity CVD Precursor

Ligand Exchange Kinetics: Ga(acac)₃ Exhibits Intermediate Lability Among Group 13 β-Diketonates (In > Ga > Al)

The rate of isotopic exchange of the acetylacetonate ligand with free ¹⁴C-labeled acetylacetone (Hacac) in tetrahydrofuran (THF) at 0 °C follows a multi-term rate law. The water-catalyzed pathway (k₂) for Ga(acac)₃ is 0.31 × 10⁻³ M⁻¹ s⁻¹ [1]. The overall exchange rate decreases in the sequence In > Ga > Al for a given β-diketonato complex [2]. This quantifies Ga(acac)₃'s intermediate lability relative to its faster (indium) and slower (aluminum) isostructural congeners.

Ligand Exchange Kinetics Coordination Chemistry Mechanism

Organic Solubility of Ga(acac)₃ Enables Solution-Based Deposition vs. Water-Soluble Inorganic Salts

Ga(acac)₃ is insoluble in water but soluble in a range of organic solvents [1]. This solubility profile contrasts sharply with gallium nitrate [Ga(NO₃)₃] and gallium chloride (GaCl₃), both of which are highly water-soluble and generally insoluble in non-polar organic media [2]. The organic solubility of Ga(acac)₃ permits its use in aerosol-assisted chemical vapor deposition (AACVD) and solution-based precursor formulations.

Solubility Solution Processing AACVD Precursor Formulation

Volatility of Ga(acac)₃ (Sublimes at 140 °C/10 mmHg) Compared to Non-Volatile Inorganic Ga Sources

Ga(acac)₃ sublimes at 140 °C under a reduced pressure of 10 mmHg [1]. In contrast, inorganic gallium sources such as GaCl₃ and Ga(NO₃)₃ do not exhibit a clean sublimation or vaporization under comparable conditions; they either melt and decompose or remain solid [2]. This volatility is the primary enabling property for gas-phase thin-film deposition techniques.

Volatility Sublimation CVD Precursor Vapor Pressure

Luminescence Maximum of 3.2 eV from GaP Nanoparticles Synthesized Using Ga(acac)₃ as Precursor

Using Ga(acac)₃ as the gallium source, uniform colloidal GaP nanoparticles of 8–10 nm in diameter are produced. These nanoparticles exhibit a luminescence maximum at approximately 3.2 eV, attributed to quantum-confinement effects [1]. While this is a property of the resulting nanomaterial rather than Ga(acac)₃ itself, the successful synthesis demonstrates Ga(acac)₃'s suitability as a precursor for producing size-controlled, luminescent GaP nanoparticles.

Luminescence Nanoparticles GaP Optoelectronics

Optimal Application Scenarios for Gallium(III) 2,4-Pentanedionate Driven by Quantitative Differentiation


Safer, Non-Pyrophoric MOCVD/ALD of Ga₂O₃ Thin Films Replacing TMG

For research groups or pilot lines requiring gallium oxide thin films via MOCVD or ALD but seeking to avoid the extreme safety hazards and specialized equipment associated with pyrophoric trimethylgallium (TMG), Ga(acac)₃ offers a directly comparable, non-pyrophoric alternative . Its thermal decomposition in the 150–310 °C range provides a well-defined processing window for Ga₂O₃ deposition [1]. This scenario is particularly advantageous in academic or small-scale industrial settings where safety infrastructure for TMG may be limited.

Aerosol-Assisted and Solution-Based CVD Using Organic Solvent Formulations

The organic solubility of Ga(acac)₃, in contrast to water-soluble inorganic salts like GaCl₃ or Ga(NO₃)₃, makes it the precursor of choice for aerosol-assisted chemical vapor deposition (AACVD) and other solution-based delivery methods [2]. Dissolving Ga(acac)₃ in solvents like chloroform or methanol enables the use of low-cost, atmospheric-pressure CVD equipment, expanding the accessibility of gallium-containing thin-film research beyond traditional high-vacuum MOCVD systems [3].

Controlled Ligand Substitution in Coordination Chemistry and Catalyst Design

Researchers investigating ligand exchange kinetics or designing gallium-based catalysts can leverage the quantifiable intermediate lability of Ga(acac)₃ relative to its Al and In analogs [4]. The established rate law and activation parameters for acetylacetonate exchange allow for predictable tuning of substitution reactions, a critical parameter when Ga(acac)₃ is used as a precursor for more complex organometallic compounds or as a catalyst precursor where ligand dissociation is rate-limiting [4].

Synthesis of Luminescent GaP Quantum Dots with Controlled Size

Ga(acac)₃ has been demonstrated as an effective gallium source for the low-temperature colloidal synthesis of GaP nanoparticles, yielding uniform particles of 8–10 nm that exhibit strong quantum-confinement luminescence at 3.2 eV [5]. This application scenario is directly relevant for optoelectronics research, where the ability to produce size-tunable, luminescent Group III–V semiconductor nanoparticles is essential for developing next-generation light-emitting devices and displays [5].

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